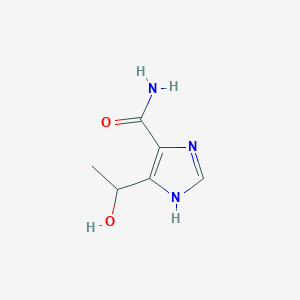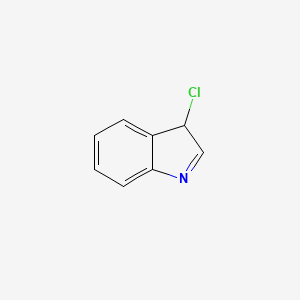![molecular formula C11H12N4O6 B15349708 4-[(2,4-Dinitrophenyl)hydrazinylidene]pentanoic acid CAS No. 5457-82-9](/img/structure/B15349708.png)
4-[(2,4-Dinitrophenyl)hydrazinylidene]pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2,4-Dinitrophenyl)hydrazinylidene]pentanoic acid is a chemical compound characterized by its unique structure, which includes a dinitrophenyl group attached to a hydrazinylidene moiety and a pentanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2,4-Dinitrophenyl)hydrazinylidene]pentanoic acid typically involves the reaction of 2,4-dinitrophenylhydrazine with pentanoic acid under controlled conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C to prevent side reactions.
Industrial Production Methods: On an industrial scale, the compound is synthesized using similar methods but with optimized reaction conditions to increase yield and purity. Large-scale reactors and continuous flow systems are employed to ensure consistent production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve the replacement of functional groups on the pentanoic acid chain.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, inert atmosphere.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules. Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms and metabolic pathways. Medicine: Industry: Utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The compound exerts its effects through its interaction with specific molecular targets and pathways. The dinitrophenyl group can act as an electrophile, while the hydrazinylidene moiety can participate in nucleophilic reactions. These interactions can modulate biological processes and lead to the desired therapeutic or industrial outcomes.
Comparison with Similar Compounds
2,4-Dinitrophenylhydrazine
Pentanoic acid
Other hydrazine derivatives
Properties
CAS No. |
5457-82-9 |
|---|---|
Molecular Formula |
C11H12N4O6 |
Molecular Weight |
296.24 g/mol |
IUPAC Name |
4-[(2,4-dinitrophenyl)hydrazinylidene]pentanoic acid |
InChI |
InChI=1S/C11H12N4O6/c1-7(2-5-11(16)17)12-13-9-4-3-8(14(18)19)6-10(9)15(20)21/h3-4,6,13H,2,5H2,1H3,(H,16,17) |
InChI Key |
BKRPHSYZQDBACK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7,8-Dimethoxy-2-methyl-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B15349634.png)

![5-[(sec-Butylmercapto)methyl]-5-ethylbarbituric acid](/img/structure/B15349659.png)







![Triethyl-[2-[4-[4-[2-oxo-2-(triethylazaniumyl)ethyl]phenyl]phenyl]acetyl]azanium dibromide](/img/structure/B15349702.png)
